molecular formula C31H31N5O5 B12201999 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B12201999
M. Wt: 553.6 g/mol
InChI Key: DQWMDBOZKSUERY-UHFFFAOYSA-N
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Description

The compound 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the 3,4-dimethoxyphenyl ethyl group: This can be achieved through the reaction of 3,4-dimethoxybenzaldehyde with ethylamine under acidic conditions to form the corresponding imine, followed by reduction to yield the ethyl group.

    Cyclization and formation of the triazatricyclo structure: This involves the reaction of the ethyl group with a suitable triazine derivative under basic conditions to form the triazatricyclo structure.

    Introduction of the imino and carboxamide groups: This step involves the reaction of the triazatricyclo intermediate with appropriate reagents to introduce the imino and carboxamide groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imino group can be reduced to form an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the imino group can yield an amine.

Scientific Research Applications

7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: As a probe for studying biological processes and interactions, particularly those involving imino and methoxy groups.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups, which may interact with biological targets.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: can be compared with other similar compounds, such as:

    3,4-Dimethoxyphenethylamine: A simpler compound with similar methoxy groups but lacking the complex triazatricyclo structure.

    Mescaline: A naturally occurring compound with similar methoxy groups but different overall structure and biological activity.

    Bevantolol: A pharmaceutical compound with a similar phenethylamine structure but different functional groups and therapeutic applications.

The uniqueness of This compound

Properties

Molecular Formula

C31H31N5O5

Molecular Weight

553.6 g/mol

IUPAC Name

7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C31H31N5O5/c1-19-6-5-14-36-28(19)34-29-24(31(36)38)17-23(30(37)33-18-21-7-10-22(39-2)11-8-21)27(32)35(29)15-13-20-9-12-25(40-3)26(16-20)41-4/h5-12,14,16-17,32H,13,15,18H2,1-4H3,(H,33,37)

InChI Key

DQWMDBOZKSUERY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC(=C(C=C4)OC)OC)C(=O)NCC5=CC=C(C=C5)OC

Origin of Product

United States

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